molecular formula C9H10N2O3 B14470876 2-Ethyl-3-(4-nitrophenyl)oxaziridine CAS No. 65934-30-7

2-Ethyl-3-(4-nitrophenyl)oxaziridine

Cat. No.: B14470876
CAS No.: 65934-30-7
M. Wt: 194.19 g/mol
InChI Key: XLMAXQHBYZGOLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-3-(4-nitrophenyl)oxaziridine is an organic compound that features a three-membered heterocycle containing oxygen, nitrogen, and carbon. This compound is part of the oxaziridine family, which is known for its unique reactivity due to the strained three-membered ring and the relatively weak nitrogen-oxygen bond . Oxaziridines are valuable intermediates in organic synthesis and have applications in various fields, including chemistry, biology, and industry.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-(4-nitrophenyl)oxaziridine undergoes various types of reactions, including oxidation, reduction, and substitution . The compound is particularly known for its ability to act as an oxygen and nitrogen transfer agent .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-3-(4-nitrophenyl)oxaziridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-3-(4-nitrophenyl)oxaziridine involves the electrophilic transfer of oxygen and nitrogen atoms to nucleophiles . The strained three-membered ring and the weak nitrogen-oxygen bond facilitate this transfer. Nucleophiles tend to attack at the aziridine nitrogen when the nitrogen substituent is small, and at the oxygen atom when the nitrogen substituent has greater steric bulk . This unique reactivity allows the compound to participate in a variety of oxygen and nitrogen transfer reactions.

Comparison with Similar Compounds

2-Ethyl-3-(4-nitrophenyl)oxaziridine can be compared with other oxaziridines, such as:

The uniqueness of this compound lies in its specific substituents, which influence its reactivity and make it suitable for particular applications in organic synthesis and industrial processes.

Properties

CAS No.

65934-30-7

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-ethyl-3-(4-nitrophenyl)oxaziridine

InChI

InChI=1S/C9H10N2O3/c1-2-10-9(14-10)7-3-5-8(6-4-7)11(12)13/h3-6,9H,2H2,1H3

InChI Key

XLMAXQHBYZGOLE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(O1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.